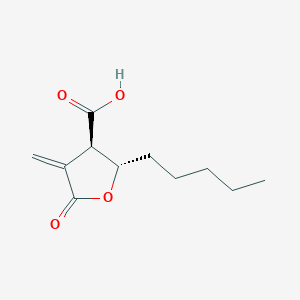
3-Carboxy-2-methylene-4-nonanolide
描述
3-Carboxy-2-methylene-4-nonanolide, also known as methylenolactocin, is a compound with significant biological activity. It is a natural product isolated from the fungus Penicillium species.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxy-2-methylene-4-nonanolide involves the fermentation of a specific strain of Penicillium. The fermentation medium typically contains glucose, soybean meal, yeast extract, and various salts. The fermentation is carried out at 30°C on a rotary shaker for about five days. The compound is then isolated and purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. Optimization of the fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. The compound is then extracted and purified using industrial-scale chromatography and crystallization techniques .
化学反应分析
Types of Reactions: 3-Carboxy-2-methylene-4-nonanolide undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding carboxylic acids.
Reduction: The lactone ring can be reduced to form diols.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted lactones.
科学研究应用
3-Carboxy-2-methylene-4-nonanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its reactive methylene and lactone groups.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-carboxy-2-methylene-4-nonanolide involves its interaction with cellular targets. The compound’s methylene group can form covalent bonds with nucleophilic sites in proteins and enzymes, disrupting their function. This interaction is particularly effective against bacterial enzymes, leading to antimicrobial activity. Additionally, its ability to interfere with cellular processes in tumor cells contributes to its antitumor properties .
相似化合物的比较
3-Carboxy-2-methylene-4-pentanolide: Similar structure but with a shorter carbon chain.
3-Carboxy-2-methylene-4-hexanolide: Similar structure but with a different carbon chain length.
Uniqueness: 3-Carboxy-2-methylene-4-nonanolide is unique due to its specific carbon chain length and the presence of both methylene and lactone groups. This combination of structural features contributes to its distinct biological activities and makes it a valuable compound for various applications .
属性
IUPAC Name |
(2S,3R)-4-methylidene-5-oxo-2-pentyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCRACGZKLIGLZ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920955 | |
| Record name | Methylenolactocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112923-53-2 | |
| Record name | Methylenolactocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenolactocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLENOLACTOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A2EXC8CNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


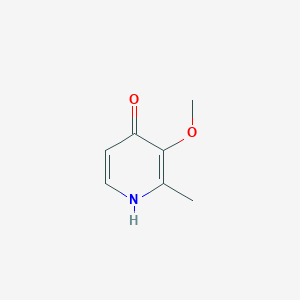



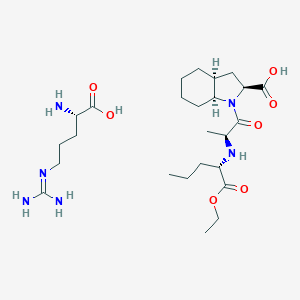
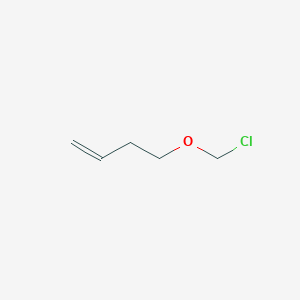
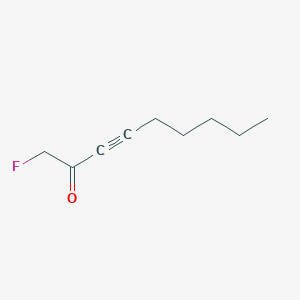



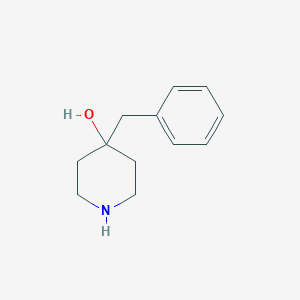
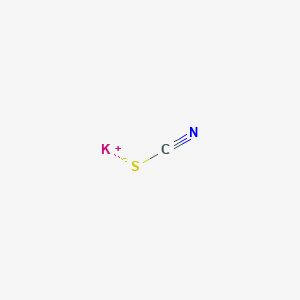
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)

